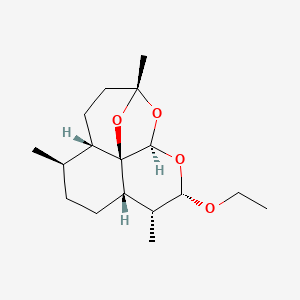
Desoxiarteether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deoxy Arteether (DAE) is a synthetic derivative of the naturally occurring antimalarial drug artemisinin. It is a water-soluble, non-toxic, and highly active antimalarial drug that has been used in the treatment of malaria since the early 1990s. DAE has been shown to be effective in both the prevention and treatment of malaria in humans, as well as in laboratory studies. DAE is a promising antimalarial drug due to its high efficacy, low cost, and low toxicity.
Aplicaciones Científicas De Investigación
Fármaco Antimalárico
Desoxiarteether es un derivado del fármaco antimalárico artemisinina {svg_1}. Se ha encontrado que es eficaz contra varias cepas de P. berghei en ratones {svg_2}.
Farmacocinética y Biodisponibilidad
Se ha investigado la farmacocinética y la biodisponibilidad de this compound en ratas {svg_3}. El estudio encontró que los niveles plasmáticos de this compound disminuyeron biexponencialmente y se ajustaron razonablemente a un modelo abierto de dos compartimentos {svg_4}.
Metabolismo
Se sabe que this compound es un metabolito activo de varios compuestos {svg_5}. In vivo, se convierte en DQHS en diferentes grados {svg_6}.
Actividades Antioxidantes
Se ha encontrado que la artesunato, un compuesto relacionado, tiene actividades antioxidantes {svg_7}. Es posible que this compound tenga propiedades similares, aunque se necesitarían más investigaciones para confirmarlo.
Protección de Órganos y Tejidos
Se ha encontrado que la artesunato ejerce efectos protectores de órganos y tejidos {svg_8}. Dadas las similitudes estructurales entre la artesunato y el this compound, es posible que this compound tenga efectos similares.
Inflamación y Fibrosis
Se ha encontrado que la artesunato inhibe los factores inflamatorios y afecta las propiedades antifibróticas {svg_9}. This compound puede tener efectos similares debido a sus similitudes estructurales con la artesunato.
Mecanismo De Acción
Target of Action
Deoxy Arteether, like other artemisinin derivatives, primarily targets the erythrocytic stages of Plasmodium species . These species are the causative agents of malaria, a disease that poses significant health risks globally .
Mode of Action
The mode of action of Deoxy Arteether involves an interaction with ferriprotoporphyrin IX (commonly referred to as “heme”), or ferrous ions, in the acidic parasite food vacuole . This interaction results in the generation of cytotoxic radical species . The radicals may target essential parasite macromolecules, leading to the parasite’s death .
Biochemical Pathways
The biochemical pathways affected by Deoxy Arteether are related to the breakdown of hemoglobin, a process that is crucial for the survival of the malaria parasite . The drug interferes with this process, leading to the generation of cytotoxic radicals that are lethal to the parasite .
Pharmacokinetics
The pharmacokinetics of Deoxy Arteether, like other artemisinin derivatives, is characterized by rapid onset of action and rapid clearance from the body . This rapid action and clearance are thought to provide quick symptomatic relief by reducing the number of malarial parasites . .
Result of Action
The result of Deoxy Arteether’s action at the molecular and cellular level is the reduction in the number of malarial parasites, leading to alleviation of the symptoms of malaria . By generating cytotoxic radicals that target essential parasite macromolecules, Deoxy Arteether effectively kills the parasites, thereby reducing their numbers .
Action Environment
The action, efficacy, and stability of Deoxy Arteether can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s diet, and the patient’s overall health status can all impact the drug’s effectiveness . Additionally, factors such as temperature and humidity could potentially affect the stability of the drug, although specific studies on these aspects are currently lacking. It’s also important to note that the development of drug resistance is a significant concern, particularly in regions where malaria is endemic . Therefore, the use of Deoxy Arteether should always be managed carefully to minimize the risk of resistance development.
Análisis Bioquímico
Biochemical Properties
Deoxy Arteether interacts with various biomolecules in its mechanism of action. It is metabolized by cytochrome P450 enzymes in the liver during phase 1 and phase 2 reactions . The nature of these interactions involves the conversion of Deoxy Arteether to dihydroartemisinin (DQHS), an active metabolite .
Cellular Effects
Deoxy Arteether has significant effects on various types of cells, particularly the Plasmodium falciparum parasite responsible for malaria. It inhibits the growth rate of these cells, leading to their death .
Molecular Mechanism
The molecular mechanism of Deoxy Arteether involves interactions at the molecular level. It binds to biomolecules, inhibits enzymes, and causes changes in gene expression . The precise mechanism of action remains controversial, but it is known that the endoperoxide moiety in its structure plays a crucial role .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Deoxy Arteether change over time. It has been observed that the plasma levels of Deoxy Arteether decrease biexponentially after administration . This suggests that the drug is metabolized and cleared from the body over time.
Dosage Effects in Animal Models
In animal models, the effects of Deoxy Arteether vary with different dosages. At therapeutic doses, it is effective in treating malaria. At high doses, there may be toxic or adverse effects . The exact dosage effects are dependent on the specific animal model and the condition being treated.
Metabolic Pathways
Deoxy Arteether is involved in several metabolic pathways. It is metabolized in the liver by cytochrome P450 enzymes during phase 1 and phase 2 reactions . This metabolism results in the formation of DQHS, an active metabolite .
Transport and Distribution
Deoxy Arteether is transported and distributed within cells and tissuesIt is known that the drug is distributed throughout the body after administration, reaching the sites where the Plasmodium falciparum parasite resides .
Propiedades
IUPAC Name |
(1S,4S,5R,8S,9R,10S,12R,13R)-10-ethoxy-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O4/c1-5-18-14-11(3)13-7-6-10(2)12-8-9-16(4)20-15(19-14)17(12,13)21-16/h10-15H,5-9H2,1-4H3/t10-,11-,12+,13+,14+,15-,16-,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIBYSJOIWYARP-XQLAAWPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C2CCC(C3C24C(O1)OC(O4)(CC3)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@](O4)(CC3)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine](/img/no-structure.png)

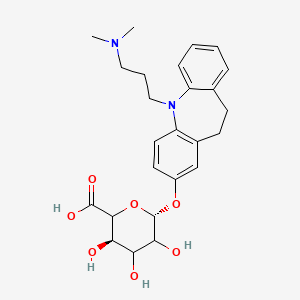
![(R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1140781.png)


![2-[Bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide](/img/structure/B1140786.png)
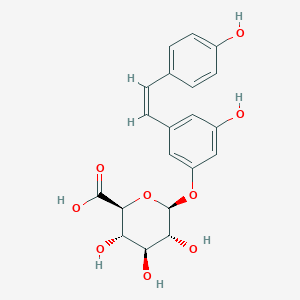
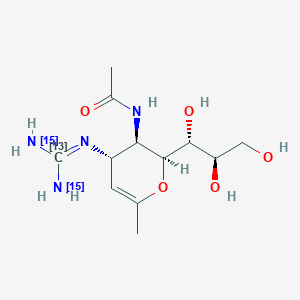
![(3R,4R,5R,6S)-3,4,5-trihydroxy-6-[(2S)-3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid](/img/structure/B1140790.png)
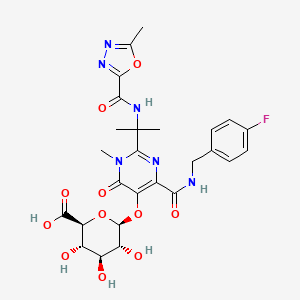

![Acetonitrile, 2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)-](/img/structure/B1140794.png)
![(2Z)-5-(Benzyloxy)-2-[(1-benzyl-4-piperidinyl)methylene]-6-methoxy-1-indanone](/img/structure/B1140795.png)